methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a complex organic compound with the molecular formula C18H19ClN2O5S It is characterized by the presence of a methyl ester group, a chlorobenzyl group, and a methylsulfonyl group attached to a glycyl moiety, which is further connected to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate typically involves multiple steps:
Formation of the Glycyl Moiety: The initial step involves the reaction of glycine with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(methylsulfonyl)glycine.
Chlorobenzylation: The N-(methylsulfonyl)glycine is then reacted with 4-chlorobenzyl chloride under basic conditions to form N-(4-chlorobenzyl)-N-(methylsulfonyl)glycine.
Esterification: The final step involves the esterification of N-(4-chlorobenzyl)-N-(methylsulfonyl)glycine with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
- Methyl 2-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Uniqueness
Methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-26-18(23)14-5-9-16(10-6-14)20-17(22)12-21(27(2,24)25)11-13-3-7-15(19)8-4-13/h3-10H,11-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRKTVITDBXALS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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